molecular formula C23H20N4O6 B11548187 N-(3-{[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

N-(3-{[(2E)-2-(2-hydroxy-5-methoxy-3-nitrobenzylidene)hydrazinyl]carbonyl}phenyl)-4-methylbenzamide

Cat. No.: B11548187
M. Wt: 448.4 g/mol
InChI Key: BFZXZPGMERLPMH-ZMOGYAJESA-N
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Description

N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is a complex organic compound belonging to the class of Schiff base hydrazones. These compounds are known for their ability to form stable complexes with transition metal ions, making them significant in various fields of chemistry and biology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE typically involves the condensation reaction between an appropriate hydrazine and an aldehyde or ketone. The reaction is usually carried out in solvents like ethanol or methanol under reflux conditions .

Industrial Production Methods

The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Ethanol, methanol, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form stable complexes with metal ions, which can inhibit enzyme activity or alter biochemical pathways. The presence of functional groups like nitro and methoxy enhances its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-{N’-[(E)-(2-HYDROXY-5-METHOXY-3-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PHENYL)-4-METHYLBENZAMIDE is unique due to its specific functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C23H20N4O6

Molecular Weight

448.4 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-5-methoxy-3-nitrophenyl)methylideneamino]-3-[(4-methylbenzoyl)amino]benzamide

InChI

InChI=1S/C23H20N4O6/c1-14-6-8-15(9-7-14)22(29)25-18-5-3-4-16(10-18)23(30)26-24-13-17-11-19(33-2)12-20(21(17)28)27(31)32/h3-13,28H,1-2H3,(H,25,29)(H,26,30)/b24-13+

InChI Key

BFZXZPGMERLPMH-ZMOGYAJESA-N

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)N/N=C/C3=C(C(=CC(=C3)OC)[N+](=O)[O-])O

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NN=CC3=C(C(=CC(=C3)OC)[N+](=O)[O-])O

Origin of Product

United States

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